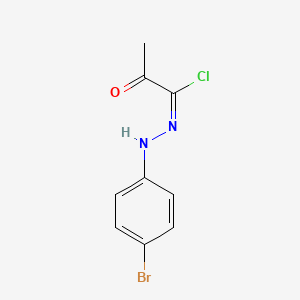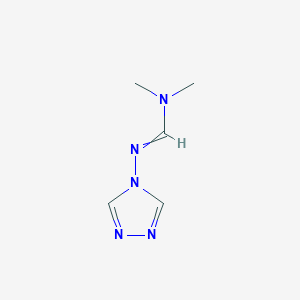![molecular formula C9H9N3O B11726105 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile](/img/structure/B11726105.png)
2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile is a chemical compound with a complex structure that includes a methoxyimino group, a pyrrole ring, and a propenenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a pyrrole derivative with a methoxyimino compound in the presence of a base. The reaction conditions often include solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile involves its interaction with specific molecular targets. The methoxyimino group and pyrrole ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in electron transfer reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Hydroxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile
- 2-[(Methoxyimino)methyl]-3-(1H-indol-2-YL)prop-2-enenitrile
- 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)acrylonitrile
Uniqueness
2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyimino group and the pyrrole ring allows for versatile reactivity and interaction with various molecular targets, making it valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
2-(methoxyiminomethyl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C9H9N3O/c1-13-12-7-8(6-10)5-9-3-2-4-11-9/h2-5,7,11H,1H3 |
Clé InChI |
WBVFUXYMPYQIBJ-UHFFFAOYSA-N |
SMILES canonique |
CON=CC(=CC1=CC=CN1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





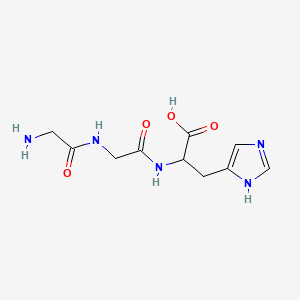
![2-cyano-N'-[(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11726052.png)
![3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid](/img/structure/B11726054.png)
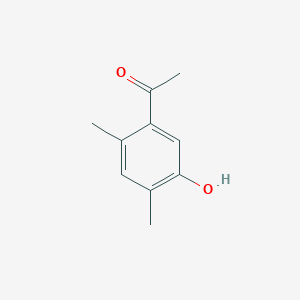
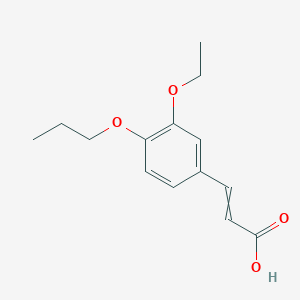
![(2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B11726082.png)
